molecular formula C7H6F3N3 B15242790 3-(Trifluoromethyl)isonicotinimidamide

3-(Trifluoromethyl)isonicotinimidamide

Cat. No.: B15242790
M. Wt: 189.14 g/mol
InChI Key: MNJBLGZMPVUQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)isonicotinimidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isonicotinimidamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation, which uses reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) under specific conditions . Another method involves the use of trifluoromethanesulfanylamide in the presence of bismuth (III) chloride as a catalyst .

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)isonicotinimidamide often employs flow chemistry techniques, which allow for safe and controlled reactions in closed systems of small tubes. This method enhances the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the isonicotinimidamide structure.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium trifluoromethanesulfinate (CF3SO2Na), trifluoromethanesulfanylamide, and bismuth (III) chloride . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative trifluoromethylation of indoles with CF3SO2Na can yield 2-trifluoromethylindoles .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)isonicotinimidamide involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding selectivity, making it effective in various applications . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6F3N3

Molecular Weight

189.14 g/mol

IUPAC Name

3-(trifluoromethyl)pyridine-4-carboximidamide

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)5-3-13-2-1-4(5)6(11)12/h1-3H,(H3,11,12)

InChI Key

MNJBLGZMPVUQKK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=N)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.